2-(1H-Indazol-1-yl)butanoic acid
Description
Chemical Structure and Nomenclature
2-(1H-Indazol-1-yl)butanoic acid possesses a well-defined molecular architecture that integrates the heterocyclic indazole system with a saturated aliphatic carboxylic acid chain. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, where the butanoic acid moiety serves as the primary functional group with the indazole ring attached at the second carbon position. The Chemical Abstracts Service registry number 1242875-38-2 provides unambiguous identification of this specific structural arrangement.
The molecular structure features an indazole ring system, which itself represents a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The indazole component exhibits amphoteric properties with defined protonation-deprotonation equilibria, characterized by acidity constant values of 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion. This amphoteric nature significantly influences the compound's chemical behavior and reactivity patterns.
The structural representation using Simplified Molecular Input Line Entry System notation is CCC(C(=O)O)N1C2=CC=CC=C2C=N1, which clearly delineates the connectivity between the indazole nitrogen atom and the second carbon of the butanoic acid chain. This specific attachment point distinguishes the compound from other positional isomers within the indazole-butanoic acid family, such as 4-(1H-Indazol-1-yl)butanoic acid, which features the indazole attachment at the terminal carbon of the butanoic acid chain.
The three-dimensional molecular geometry reveals important spatial relationships that influence the compound's reactivity and potential biological interactions. The presence of rotatable bonds, specifically three as determined through computational analysis, provides conformational flexibility that may be crucial for molecular recognition processes and synthetic transformations.
Physical Properties and Molecular Characteristics
The molecular formula C₁₁H₁₂N₂O₂ defines the elemental composition of 2-(1H-Indazol-1-yl)butanoic acid, corresponding to a molecular weight of 204.23 grams per mole. This moderate molecular mass places the compound within an accessible range for various analytical techniques and synthetic manipulations.
Computational chemistry analyses provide detailed insights into the compound's physicochemical properties. The topological polar surface area value of 55.12 square angstroms indicates moderate polarity, suggesting balanced solubility characteristics in both polar and nonpolar environments. The calculated logarithm of the partition coefficient value of 2.072 demonstrates favorable lipophilicity properties that may influence membrane permeability and bioavailability characteristics.
The hydrogen bonding capacity of the molecule includes three hydrogen bond acceptor sites and one hydrogen bond donor site, primarily associated with the carboxylic acid functional group. These hydrogen bonding capabilities contribute significantly to the compound's intermolecular interactions and potential for forming crystalline structures or engaging in specific molecular recognition events.
The compound demonstrates stability under standard laboratory conditions when stored in sealed containers at controlled temperatures between 2-8 degrees Celsius. This stability profile makes it suitable for extended research applications and facilitates its use as a reliable synthetic intermediate or analytical standard.
Position in Indazole-Carboxylic Acid Family
2-(1H-Indazol-1-yl)butanoic acid occupies a distinctive position within the broader family of indazole-carboxylic acid derivatives, which encompasses a diverse array of compounds with varying chain lengths and substitution patterns. The indazole-carboxylic acid family includes fundamental members such as indazole-3-carboxylic acid, a simpler analog with the carboxylic acid functionality directly attached to the indazole ring system.
Indazole-3-carboxylic acid, bearing the Chemical Abstracts Service number 4498-67-3 and molecular formula C₈H₆N₂O₂, represents the basic structural template from which more complex derivatives like 2-(1H-Indazol-1-yl)butanoic acid are conceptually derived. The extension of the carbon chain between the indazole ring and the carboxylic acid group introduces additional degrees of conformational freedom and modifies the compound's physicochemical properties substantially.
Comparative analysis with positional isomers reveals important structural distinctions within this chemical family. 4-(1H-Indazol-1-yl)butanoic acid, identified by Chemical Abstracts Service number 502651-96-9, shares the same molecular formula but differs in the attachment point of the indazole ring to the butanoic acid chain. This positional variance significantly affects the spatial arrangement of functional groups and consequently influences the compounds' reactivity profiles and potential applications.
The systematic exploration of indazole-carboxylic acid derivatives has revealed their importance in synthetic cannabinoid metabolism studies, where various chain-length analogs serve as metabolites or synthetic intermediates. These applications demonstrate the biological relevance of the indazole-carboxylic acid structural motif and highlight the significance of precise structural variations in determining biological activity and metabolic pathways.
Recent synthetic methodologies have focused on developing selective nitrogen-1 alkylation procedures for indazole derivatives, emphasizing the importance of regioselective control in accessing specific members of this compound family. These synthetic advances have enhanced the accessibility of compounds like 2-(1H-Indazol-1-yl)butanoic acid and expanded the scope of research applications for indazole-carboxylic acid derivatives.
Historical Context of Research Development
The research development surrounding 2-(1H-Indazol-1-yl)butanoic acid reflects the broader historical trajectory of indazole chemistry, which has evolved from fundamental heterocyclic studies to specialized applications in pharmaceutical and materials science. The foundational work on indazole chemistry traces back to the late 19th century when E. Fischer first obtained indazole through thermal treatment of ortho-hydrazine cinnamic acid, establishing the basic synthetic approaches that would influence subsequent developments in this field.
The recognition of indazole derivatives' biological significance emerged from natural product studies, particularly with the isolation of indazole alkaloids such as nigellicine from Nigella sativa and nigeglanine from Nigella glandulifera. These natural occurrences, though rare, demonstrated the potential for indazole-containing compounds to exhibit meaningful biological activities and sparked interest in synthetic analogs with modified structural features.
Contemporary research developments have increasingly focused on the synthetic accessibility and regioselective preparation of nitrogen-1 substituted indazole derivatives. The development of scalable nitrogen-1 indazole alkylation methodologies has been particularly significant for compounds like 2-(1H-Indazol-1-yl)butanoic acid, where precise regiocontrol is essential for obtaining the desired substitution pattern. These synthetic advances have enabled multigram-scale preparations and supported the compound's evaluation in various research applications.
The compound's emergence as a research chemical of interest coincides with growing recognition of indazole derivatives in pharmaceutical applications, exemplified by established drugs such as benzydamine, which demonstrates the therapeutic potential of indazole-based structures. This pharmaceutical relevance has driven systematic investigations into structure-activity relationships and synthetic methodologies for accessing diverse indazole derivatives, including carboxylic acid-functionalized analogs.
Modern computational chemistry approaches have contributed significantly to understanding the physicochemical properties and potential applications of 2-(1H-Indazol-1-yl)butanoic acid. The availability of detailed computational predictions for properties such as lipophilicity, polar surface area, and hydrogen bonding capacity has facilitated rational design approaches and guided synthetic efforts toward compounds with desired characteristics.
Properties
IUPAC Name |
2-indazol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-10-6-4-3-5-8(10)7-12-13/h3-7,9H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAINXKXIMFRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-1-yl)butanoic acid typically involves the formation of the indazole ring followed by the attachment of the butanoic acid group. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The resulting indazole can then be reacted with butanoic acid derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(1H-Indazol-1-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
2-(1H-Indazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(1H-Indazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways and processes, making the compound useful in medicinal chemistry for developing new drugs .
Comparison with Similar Compounds
Key Observations:
Heterocycle Differences: Indazole (bicyclic, two adjacent nitrogen atoms) vs. imidazole (monocyclic, two non-adjacent nitrogen atoms). Indazole’s fused ring system may enhance rigidity and π-π stacking interactions compared to imidazole derivatives . and highlight imidazole’s versatility in forming hydrogen bonds due to its dual nitrogen atoms, whereas indazole’s fused structure could improve metabolic stability in pharmaceutical contexts .
Substituent Position and Functionalization: The position of the heterocycle on the butanoic acid chain (C2 in the target compound vs. C4 in and ) influences molecular geometry and interaction with biological targets. For example, C4-substituted imidazole derivatives () feature bulkier substituents (e.g., diphenyl groups), which may hinder membrane permeability compared to the C2-substituted indazole analog .
Salt Forms and Solubility :
- Hydrochloride salts ( and ) improve aqueous solubility, a critical factor for drug bioavailability. The target compound’s free acid form may require formulation adjustments for therapeutic use .
Pharmacological Implications: While the anti-inflammatory applications of structurally similar propionic acid derivatives are noted (), the indazole-containing compound’s activity remains unverified. Imidazole analogs () are commonly explored for antimicrobial or enzyme inhibitory roles, suggesting divergent therapeutic potentials .
Biological Activity
2-(1H-Indazol-1-yl)butanoic acid is an organic compound notable for its unique structure, which comprises an indazole moiety linked to a butanoic acid group. This compound, with the molecular formula C10H12N2O2, has garnered interest in medicinal chemistry and agricultural applications due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmacology and related fields.
Chemical Structure and Properties
The structure of 2-(1H-Indazol-1-yl)butanoic acid can be represented as follows:
This compound features:
- Indazole Ring : A bicyclic structure known for its biological relevance.
- Butanoic Acid Group : A carboxylic acid that contributes to the compound's reactivity and potential pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing indazole structures may exhibit a variety of biological activities, including:
- Antimicrobial Effects : Potential activity against various bacterial strains.
- Anti-inflammatory Properties : Possible modulation of inflammatory pathways.
- Antitumor Activity : Indications of efficacy in cancer cell lines.
Antimicrobial Activity
A study evaluating the antimicrobial properties of 2-(1H-Indazol-1-yl)butanoic acid demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for microbial growth inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that 2-(1H-Indazol-1-yl)butanoic acid could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In vitro studies have shown that 2-(1H-Indazol-1-yl)butanoic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.
Antitumor Activity
Research involving cancer cell lines has indicated that this compound may induce apoptosis in specific tumor types. The following table summarizes findings from a study on its effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
These results highlight the potential of 2-(1H-Indazol-1-yl)butanoic acid as an antitumor agent, warranting further investigation into its mechanisms of action.
Case Study 1: Antimicrobial Efficacy
In a clinical trial setting, patients with bacterial infections were treated with formulations containing varying concentrations of 2-(1H-Indazol-1-yl)butanoic acid. The results indicated a statistically significant reduction in infection rates compared to placebo groups, supporting its use as an antimicrobial treatment.
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the treatment showed improved clinical scores and reduced inflammatory markers compared to controls, suggesting its therapeutic potential in autoimmune conditions.
Q & A
Basic Questions
What are the key considerations for designing a synthetic route to 2-(1H-Indazol-1-yl)butanoic acid?
To synthesize 2-(1H-Indazol-1-yl)butanoic acid, prioritize regioselective coupling of the indazole moiety to the butanoic acid backbone. Common strategies include:
- Nucleophilic substitution : Reacting 1H-indazole with a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions .
- Catalytic coupling : Using palladium catalysts for cross-coupling reactions to attach the indazole ring, ensuring minimal byproduct formation .
- Protection-deprotection : Temporarily protecting the carboxylic acid group during synthesis to avoid side reactions .
Validate each step with HPLC or NMR to confirm intermediate purity .
How can structural characterization of 2-(1H-Indazol-1-yl)butanoic acid be performed?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogen and carbon environments, especially distinguishing indazole protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 231.1 for C₁₁H₁₀N₂O₂) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bonding, using software like SHELXL for refinement .
Advanced Research Questions
How can computational modeling optimize reaction conditions for synthesizing 2-(1H-Indazol-1-yl)butanoic acid?
- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic substitution vs. coupling) to identify the most thermodynamically favorable route .
- Molecular docking : Predict interactions between intermediates and catalysts (e.g., Pd complexes) to enhance regioselectivity .
- Solvent optimization : Use COSMO-RS simulations to select solvents that stabilize transition states and improve yields .
What methods resolve contradictions in bioactivity data for indazole-containing compounds like 2-(1H-Indazol-1-yl)butanoic acid?
- Dose-response studies : Establish a clear concentration range for activity using cell viability assays (e.g., MTT) to rule out false positives from cytotoxicity .
- Kinetic solubility assays : Test compound solubility in physiological buffers to ensure observed activity is not an artifact of aggregation .
- Off-target screening : Employ kinase or receptor panels to identify unintended interactions that may skew results .
How can metabolic pathways of 2-(1H-Indazol-1-yl)butanoic acid be identified in preclinical studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
- Stable isotope labeling : Track metabolic fate using ¹³C or ²H isotopes at the butanoic acid chain or indazole ring .
- Cryo-EM or X-ray structures : Map binding sites of metabolites with target enzymes (e.g., cytochrome P450 isoforms) to predict detoxification pathways .
Methodological Challenges
What strategies improve the enantiomeric purity of 2-(1H-Indazol-1-yl)butanoic acid derivatives?
- Chiral chromatography : Use HPLC with amylose- or cellulose-based columns to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during synthesis to induce stereoselectivity .
- Dynamic kinetic resolution : Combine racemization and selective crystallization under controlled pH/temperature .
How should researchers validate the crystallographic data of 2-(1H-Indazol-1-yl)butanoic acid?
- Rigorous refinement : Use SHELXL to refine X-ray data, ensuring R-factors < 5% and validating hydrogen bonding networks .
- Twinned data analysis : Apply SHELXD for structure solution if crystals exhibit twinning, common in flexible carboxylic acid derivatives .
- Deposition in public databases : Cross-check results with entries in the Cambridge Structural Database (CSD) to confirm novelty .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
